Stereoelectronic Reactivity Advantage: (Z)-Benzohydroximoyl Chloride Anion vs. (E)-Isomer
The (Z)-benzohydroximoyl chloride anion undergoes chloride ion loss at a rate >10⁷-fold faster than the (E)-benzohydroximoyl chloride anion under identical conditions [1]. This stereoelectronic rate acceleration is attributed to the antiperiplanar lone pair on the adjacent nitrogen atom, which facilitates C–Cl bond cleavage exclusively in the (Z)-configuration [1].
| Evidence Dimension | Rate of chloride ion loss (relative reactivity) |
|---|---|
| Target Compound Data | Relative rate = 1 (baseline) for (Z)-benzohydroximoyl chloride anion |
| Comparator Or Baseline | (E)-benzohydroximoyl chloride anion |
| Quantified Difference | >10⁷-fold slower for the (E)-isomer |
| Conditions | Kinetic measurements in aqueous solution; conjugate base anions |
Why This Matters
For procurement, the stereochemical purity (Z-isomer) directly determines the effective generation of benzonitrile oxide in cycloaddition reactions; use of the E-isomer or mixed isomers results in dramatically slower reactivity and potentially incomplete conversion.
- [1] Hegarty, A. F.; Mullane, M. A clear demonstration of the stereoelectronic effect of nitrogen in chloride ion loss by (E)- and (Z)-hydroximoyl chlorides. J. Chem. Soc., Perkin Trans. 2 1986, 995–1001. View Source
